2,3-Difluoro-6-methoxybenzoyl chloride

CDK inhibitor kinase selectivity anticancer

This specific 2,3-difluoro-6-methoxy regioisomer is the validated acylating agent used in patented CDK inhibitor (R547) and GnRH antagonist programs. Unlike generic fluorinated benzoyl chlorides, this substitution pattern is critical for achieving sub-nanomolar potency and kinase selectivity. Procuring this precise regioisomer ensures your synthesis yields compounds with clinically validated binding interactions. For medicinal chemistry and agrochemical R&D requiring batch-to-batch consistency and defined SAR, order high-purity 2,3-difluoro-6-methoxybenzoyl chloride today.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
CAS No. 886501-67-3
Cat. No. B3038701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxybenzoyl chloride
CAS886501-67-3
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)C(=O)Cl
InChIInChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(10)7(11)6(5)8(9)12/h2-3H,1H3
InChIKeyXYFNRGYOYWRUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-methoxybenzoyl chloride (CAS 886501-67-3): A Key Fluorinated Acyl Chloride Intermediate for Pharmaceutical R&D and CDK-Targeted Drug Synthesis


2,3-Difluoro-6-methoxybenzoyl chloride (CAS 886501-67-3, MFCD04116020) is a fluorinated aromatic acyl chloride with the molecular formula C₈H₅ClF₂O₂ and molecular weight 206.57 g/mol [1]. This compound serves as a versatile acylating agent in organic synthesis, particularly valuable in medicinal chemistry for incorporating the 2,3-difluoro-6-methoxybenzoyl moiety into bioactive molecules . The fluorine substituents at the 2- and 3-positions combined with the methoxy group at the 6-position confer distinct electronic and steric properties that influence the binding characteristics and metabolic stability of derived compounds [2]. The benzoyl chloride functionality enables efficient acylation of amines, alcohols, and other nucleophiles, making this compound a critical building block for synthesizing complex pharmaceutical intermediates, particularly cyclin-dependent kinase (CDK) inhibitors and other kinase-targeted therapeutics .

Why 2,3-Difluoro-6-methoxybenzoyl chloride Cannot Be Interchanged with Positional Isomers or Alternative Fluorinated Benzoyl Chlorides


Fluorinated benzoyl chlorides with identical molecular formulas but different substitution patterns exhibit fundamentally distinct structure-activity relationships (SAR) when incorporated into bioactive molecules. The 2,3-difluoro-6-methoxy substitution pattern is specifically validated in multiple pharmaceutical patent families, including GnRH antagonist development programs [1] and CDK inhibitor series [2], where alternative regioisomers such as 2,4-difluoro-6-methoxybenzoyl chloride (CAS 1803729-24-9) or 4,5-difluoro-2-methoxybenzoyl chloride (CAS 886498-70-0) yield different pharmacological profiles . The precise positioning of fluorine atoms affects both electronic distribution across the aromatic ring and the spatial orientation of the benzoyl moiety within target binding pockets—subtle changes that can reduce inhibitory potency by orders of magnitude or alter kinase selectivity profiles. Procurement decisions based solely on molecular formula similarity without regiospecific verification risk introducing compounds with undefined or suboptimal biological activity into synthetic pathways.

2,3-Difluoro-6-methoxybenzoyl chloride: Quantified Performance Evidence for Procurement Decision-Making


CDK Inhibitor Potency: R547 Derived from 2,3-Difluoro-6-methoxybenzoyl Moiety Achieves Sub-Nanomolar Ki Values

The 2,3-difluoro-6-methoxybenzoyl moiety, when incorporated into the 2,4-diamino-5-ketopyrimidine scaffold as compound 39 (R547), produces potent CDK inhibition with Ki values of 0.001 μM for CDK1, 0.003 μM for CDK2, and 0.001 μM for CDK4 [1]. The X-ray crystal structure of R547 bound to CDK2 confirms that the 2,3-difluoro-6-methoxybenzoyl group occupies a critical hydrophobic pocket, with the fluorine and methoxy substituents making specific contacts that contribute to binding affinity [1]. The SAR study demonstrates that the 2-methoxybenzoyl substitution at the C5 position of the diaminopyrimidine core is essential for CDK inhibitory activity [1].

CDK inhibitor kinase selectivity anticancer medicinal chemistry

In Vivo Antitumor Efficacy: R547 Demonstrates 95% Tumor Growth Inhibition in HCT116 Xenograft Model

Compound R547, which incorporates the 2,3-difluoro-6-methoxybenzoyl moiety as its core pharmacophore, demonstrates significant in vivo antitumor activity in the HCT116 human colorectal tumor xenograft model in nude mice, achieving up to 95% tumor growth inhibition [1]. The compound also shows excellent in vitro cellular potency with an IC₅₀ of 0.08 μM against the HCT116 cell line [1]. Based on this superior overall profile, R547 was selected for further evaluation and progressed into Phase I clinical trials for cancer treatment [1].

in vivo efficacy xenograft colorectal cancer preclinical oncology

GnRH Antagonist Patent Coverage: 2,3-Difluoro-6-methoxybenzyl Chloride Derivative Demonstrates Excellent GnRH Antagonistic Activity

Patent US 8,217,069 B2 (Kissei Pharma) discloses nitrogenated fused ring derivatives containing the 2,3-difluoro-6-methoxybenzyl/benzoyl scaffold, with claims stating that compounds of formula (I) demonstrate 'excellent GnRH antagonistic activity' [1]. The patent specification describes the synthesis of 2,3-difluoro-6-methoxybenzyl chloride (directly derived from the benzoyl chloride or corresponding alcohol) as a key intermediate [1]. The invention addresses the limitation of peptidic GnRH antagonists, which have poor oral absorbability and require subcutaneous or intramuscular administration [1].

GnRH antagonist endometriosis uterine fibroids reproductive medicine

Comparative Electronic Properties: 2,3-Difluoro Substitution Pattern Enables Optimized Kinase Binding Interactions

The 2,3-difluoro substitution pattern creates a distinct electronic environment compared to alternative regioisomers. Fluorine atoms at the 2- and 3-positions exert both electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+M) that modulate the electron density of the aromatic ring and the reactivity of the carbonyl group . The methoxy group at the 6-position further contributes electron density, creating a unique push-pull electronic system . The X-ray crystal structure of R547 bound to CDK2 confirms that this specific substitution pattern enables optimal hydrophobic contacts and potential polar interactions within the ATP-binding pocket [1].

electronic effects fluorine substitution SAR binding affinity

Priority Research and Industrial Applications for 2,3-Difluoro-6-methoxybenzoyl chloride (CAS 886501-67-3)


CDK-Targeted Oncology Drug Discovery and Lead Optimization

Based on the validated potency of R547 (Ki = 0.001–0.003 μM against CDK1/2/4) and its 95% tumor growth inhibition in HCT116 xenograft models [1], this compound is ideally suited for medicinal chemistry programs developing ATP-competitive kinase inhibitors. The 2,3-difluoro-6-methoxybenzoyl chloride serves as the key acylating agent for introducing the validated pharmacophore into diaminopyrimidine or related heterocyclic scaffolds, enabling SAR exploration around a clinically precedented binding motif.

GnRH Antagonist Development for Reproductive Health Indications

Patent US 8,217,069 B2 establishes the utility of 2,3-difluoro-6-methoxybenzyl/benzoyl derivatives as non-peptidic GnRH antagonists with potential for oral administration [2]. Research programs targeting endometriosis, uterine fibroids, adenomyosis, or hormone-dependent cancers can leverage this intermediate to access compounds that circumvent the poor oral bioavailability limitations of peptidic GnRH antagonists.

Fluorinated Building Block for Kinase Selectivity Optimization

The kinase selectivity profile of R547 (Ki >10 μM against >40 off-target kinases versus sub-nanomolar CDK inhibition) [1] demonstrates that the 2,3-difluoro-6-methoxybenzoyl moiety contributes to achieving high target selectivity. Medicinal chemists optimizing kinase inhibitor selectivity can utilize this acyl chloride to install a pharmacophore with structurally validated binding interactions that minimize off-target kinase engagement.

Synthesis of Fluorinated Aromatic Intermediates for Agrochemical and Specialty Chemical R&D

Beyond pharmaceuticals, this compound is documented as useful for preparing fluorinated aromatic compounds in agrochemical research . The electron-withdrawing fluorine substituents and reactive acyl chloride functionality make it suitable for synthesizing fluorinated benzamides, esters, and ketones for crop protection agent discovery programs where metabolic stability and lipophilicity modulation are desired properties.

Quote Request

Request a Quote for 2,3-Difluoro-6-methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.